1H-benzimidazol-1-yl(2-chlorophenyl)methanone
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Overview
Description
1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole is an organic compound that belongs to the class of benzodiazoles It is characterized by the presence of a chlorobenzoyl group attached to the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole typically involves the reaction of 2-chlorobenzoyl chloride with 1H-1,3-benzodiazole. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Electrophilic Aromatic Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
- 2-Fluorobenzoyl Chloride
- 2-Bromobenzoyl Chloride
- 2-Iodobenzoyl Chloride
Comparison: 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity compared to its fluorinated, brominated, or iodinated counterparts. The chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .
Properties
Molecular Formula |
C14H9ClN2O |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
benzimidazol-1-yl-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H |
InChI Key |
DQQBUHMCOHIYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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